

Technical Guide to the Spectroscopic Data of 3,6-Dichloropyridine-2-carboxamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Dichloropyridine-2-carboxamide

Cat. No.: B074606

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for **3,6-Dichloropyridine-2-carboxamide**. Due to the limited availability of experimentally derived public data for this specific compound, this guide combines predicted data with established experimental protocols for the characterization of related chemical structures. The information herein is intended to serve as a valuable resource for the synthesis, identification, and quality control of **3,6-Dichloropyridine-2-carboxamide** in a research and development setting.

Physicochemical Properties

3,6-Dichloropyridine-2-carboxamide is a synthetic organic compound featuring a pyridine ring substituted with two chlorine atoms and a carboxamide group.^[1] These functional groups confer specific chemical properties and spectroscopic signatures.

Property	Value	Source
Molecular Formula	C ₆ H ₄ Cl ₂ N ₂ O	[1] [2]
Molecular Weight	191.01 g/mol	[1]
Monoisotopic Mass	189.97006 Da	[2]
IUPAC Name	3,6-dichloropyridine-2-carboxamide	[1]
InChI Key	RFBSMVHKAFPDKD-UHFFFAOYSA-N	[1] [2]
SMILES	<chem>C1=CC(=NC(=C1Cl)C(=O)N)C</chem> 	[2]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For **3,6-Dichloropyridine-2-carboxamide**, the presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a specific ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of **3,6-Dichloropyridine-2-carboxamide**. This data is computationally predicted.[\[2\]](#)

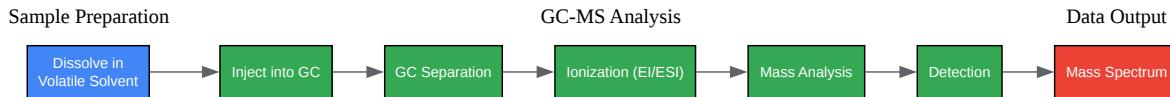

Adduct	Predicted m/z
$[M]^+$	189.96951
$[M+H]^+$	190.97734
$[M+Na]^+$	212.95928
$[M+NH_4]^+$	208.00388
$[M+K]^+$	228.93322
$[M-H]^-$	188.96278

Table based on predicted data from PubChem.[\[2\]](#)

Experimental Protocol for Mass Spectrometry

A common method for the analysis of chlorinated organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[\[3\]](#)[\[4\]](#)

- Sample Preparation: Dissolve a small amount of **3,6-Dichloropyridine-2-carboxamide** in a suitable volatile organic solvent, such as dichloromethane or methanol.
- Injection: Inject the sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Impact (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The ionized fragments are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

[Click to download full resolution via product page](#)

GC-MS Experimental Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **3,6-Dichloropyridine-2-carboxamide**, ^1H and ^{13}C NMR are essential for structural confirmation.

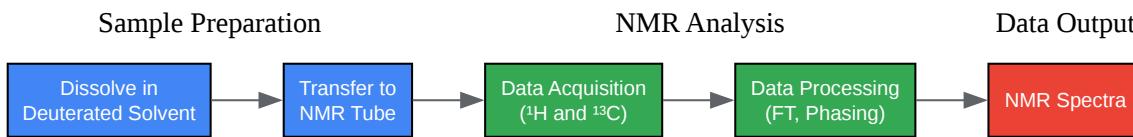
Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The protons of the amide group may appear as a broad singlet.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	Doublet	1H	H-4
~ 7.4 - 7.6	Doublet	1H	H-5
~ 7.5 - 8.5 (broad)	Singlet	2H	-CONH ₂

Note: Predicted chemical shifts are estimates based on related structures and may vary depending on the solvent and experimental conditions.

Predicted ^{13}C NMR Data


The ^{13}C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C=O (Amide)
~ 150 - 155	C-2
~ 148 - 152	C-6
~ 140 - 145	C-4
~ 125 - 130	C-5
~ 120 - 125	C-3

Note: Predicted chemical shifts are estimates and subject to experimental variation.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6) in a 5 mm NMR tube.[\[5\]](#)
- Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard acquisition parameters for organic molecules can be used.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

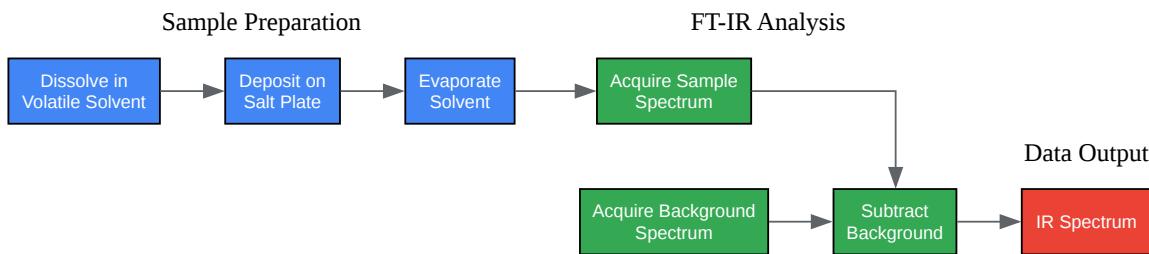
[Click to download full resolution via product page](#)

NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3,6-Dichloropyridine-2-carboxamide** is expected to show characteristic absorption bands for the amide and the substituted pyridine ring.

Predicted IR Data


Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3100	Medium-Strong, Broad	N-H stretch (Amide)
~ 1680	Strong	C=O stretch (Amide I)
~ 1600	Medium	N-H bend (Amide II)
1600 - 1450	Medium-Weak	C=C and C=N stretching (Pyridine ring)
1100 - 1000	Strong	C-Cl stretch

Note: These are expected absorption ranges and can vary.

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)

The thin solid film method is a common and straightforward technique for analyzing solid organic compounds.[\[2\]](#)[\[6\]](#)

- Sample Preparation: Dissolve a small amount (a few milligrams) of **3,6-Dichloropyridine-2-carboxamide** in a few drops of a volatile solvent like dichloromethane or acetone.
- Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Background Subtraction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

[Click to download full resolution via product page](#)

FT-IR Spectroscopy (Thin Film) Workflow.

Summary

This technical guide has outlined the predicted spectroscopic characteristics and standard analytical protocols for **3,6-Dichloropyridine-2-carboxamide**. While experimentally derived spectra for this specific molecule are not readily available in public databases, the information provided on predicted data and established methodologies for related compounds offers a solid foundation for researchers. The key expected spectroscopic features include a distinct isotopic pattern in the mass spectrum due to the two chlorine atoms, characteristic aromatic and amide signals in the NMR spectra, and prominent amide and C-Cl absorption bands in the IR spectrum. These details are crucial for the unambiguous identification and characterization of **3,6-Dichloropyridine-2-carboxamide** in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Technical Guide to the Spectroscopic Data of 3,6-Dichloropyridine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074606#spectroscopic-data-nmr-ir-ms-of-3-6-dichloropyridine-2-carboxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com